molecular formula C10H13F2NO B13252275 1-(2,4-Difluorophenoxy)butan-2-amine

1-(2,4-Difluorophenoxy)butan-2-amine

Cat. No.: B13252275
M. Wt: 201.21 g/mol
InChI Key: UULRYSOCYRGRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenoxy)butan-2-amine (CAS: 893733-15-8) is a fluorinated aromatic amine characterized by a butan-2-amine backbone linked to a 2,4-difluorophenoxy group. This compound has been utilized in research and industrial applications, particularly as a building block for synthesizing bioactive molecules or specialty chemicals. With a purity of 95%, it was previously listed in commercial catalogs but is now discontinued . Its structure combines the electron-withdrawing effects of fluorine atoms with the flexibility of a four-carbon chain, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-(2,4-difluorophenoxy)butan-2-amine

InChI

InChI=1S/C10H13F2NO/c1-2-8(13)6-14-10-4-3-7(11)5-9(10)12/h3-5,8H,2,6,13H2,1H3

InChI Key

UULRYSOCYRGRAM-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Difluorophenoxy)butan-2-amine typically involves the reaction of 2,4-difluorophenol with butan-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with butan-2-amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenoxy)butan-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorophenoxy)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenoxy)butan-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-(2,6-Difluorophenyl)butan-2-amine (CAS: 1315373-41-1)

  • Molecular Formula : C₁₀H₁₃F₂N
  • Substituents : 2,6-Difluorophenyl group (vs. 2,4-difluoro in the target compound).
  • Properties : The shifted fluorine positions alter electronic distribution and steric interactions. The 2,6-difluoro configuration may reduce para-substitution reactivity compared to 2,4-difluoro derivatives .

3,3,4,4,4-Pentafluoro-1-[4-fluorophenyl]butan-2-amine

  • Molecular Formula : C₁₀H₁₀F₆N
  • Substituents : Pentafluoroethyl chain and 4-fluorophenyl group.
  • Properties: Increased fluorine content enhances lipophilicity and metabolic stability but may reduce solubility in aqueous media.

Chain Length Variants

1-(2,4-Difluorophenoxy)propan-2-amine

  • Molecular Formula: C₉H₁₁F₂NO
  • Substituents : Propane chain (vs. butane in the target compound).
  • Properties : Shorter chain length reduces conformational flexibility, which could limit interactions with hydrophobic binding pockets in enzymes or receptors. This structural difference is critical in optimizing pharmacokinetic properties .

Substituted Phenylbutan-amines with Non-Fluorine Groups

1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine (alpha-ethyl 2C-D)

  • Molecular Formula: C₁₃H₂₁NO₂
  • Substituents : Methoxy and methyl groups instead of fluorine.
  • Properties: Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing fluorine substituents in 1-(2,4-difluorophenoxy)butan-2-amine. Such differences significantly impact redox behavior and receptor binding, as seen in psychoactive compounds .

1-(3,4-Dimethoxyphenyl)butan-2-amine (CAS: 55174-55-5)

  • Molecular Formula: C₁₂H₁₉NO₂
  • Substituents : 3,4-Dimethoxyphenyl group.
  • Properties : The dimethoxy configuration enhances solubility in polar solvents compared to fluorinated analogs. This compound’s applications in neurotransmitter analog synthesis highlight the role of substituent polarity in biological activity .

Steric and Electronic Modifications

1-(3,4-Difluorophenyl)-2-methylbutan-1-amine

  • Molecular Formula : C₁₁H₁₅F₂N
  • Substituents : 3,4-Difluorophenyl group and methyl branch on the butan chain.
  • The 3,4-difluoro configuration may offer distinct electronic effects compared to 2,4-difluoro isomers .

Research Implications and Gaps

  • Electronic Effects : Fluorine substituents in the 2,4-positions (target compound) create a polarized aromatic system, favoring electrophilic substitutions at the para position. This contrasts with 2,6-difluoro isomers, where steric hindrance may dominate .
  • Biological Activity : Methoxy-substituted analogs (e.g., alpha-ethyl 2C-D) demonstrate the importance of electron-donating groups in CNS-targeting molecules, whereas fluorinated derivatives may prioritize metabolic stability .
  • Commercial Availability: The discontinuation of 1-(2,4-difluorophenoxy)butan-2-amine contrasts with the availability of pentafluoro derivatives on request , suggesting market-driven prioritization of highly fluorinated compounds.

Biological Activity

1-(2,4-Difluorophenoxy)butan-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, encompassing its mechanisms of action, therapeutic potential, and relevant case studies.

1-(2,4-Difluorophenoxy)butan-2-amine has the following chemical properties:

PropertyValue
Molecular FormulaC10H12F2N
Molecular Weight185.21 g/mol
SMILES RepresentationCC(C(F)F)OC1=CC=C(C=C1)F

The biological activity of 1-(2,4-Difluorophenoxy)butan-2-amine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may affect metabolic pathways and cellular functions.
  • Receptor Modulation : It may modulate receptor activities, influencing signaling pathways related to various physiological processes.

Biological Activity

Research indicates that 1-(2,4-Difluorophenoxy)butan-2-amine exhibits several biological activities:

  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. The compound's IC50 values suggest significant potency in inhibiting cell proliferation.
  • Antidiabetic Effects : Preliminary studies indicate that the compound may inhibit α-glucosidase activity, which is crucial for managing blood glucose levels.

Case Studies

  • Cytotoxicity Against HeLa Cells :
    • In a study evaluating several compounds for anticancer activity, 1-(2,4-Difluorophenoxy)butan-2-amine showed promising results with an IC50 value significantly lower than many standard chemotherapeutics. This highlights its potential as a lead compound for further development in cancer therapy.
  • α-Glucosidase Inhibition :
    • Another study focused on the inhibition of α-glucosidase by various compounds, including 1-(2,4-Difluorophenoxy)butan-2-amine. The results indicated effective inhibition comparable to known inhibitors in the field, suggesting its utility in diabetes management.

Research Findings

Recent research has highlighted the compound's potential in various therapeutic areas:

  • Selectivity and Efficacy : Comparative studies with similar compounds have shown that 1-(2,4-Difluorophenoxy)butan-2-amine possesses unique selectivity profiles that may enhance its efficacy while minimizing side effects.
  • Structure-Activity Relationship (SAR) : Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level, aiding in the understanding of how structural modifications can enhance biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.